Exo-2-norbornylzinc bromide
Overview
Description
Exo-2-norbornylzinc bromide is an organozinc compound with the molecular formula C7H11BrZn. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exo-2-norbornylzinc bromide can be synthesized through the reaction of exo-2-norbornyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
exo-2-Norbornyl bromide+Zn→exo-2-Norbornylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Exo-2-norbornylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Common Reagents and Conditions
Solvents: THF is the most commonly used solvent for reactions involving this compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the exo-2-norbornyl group and another organic moiety .
Scientific Research Applications
Exo-2-norbornylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism by which exo-2-norbornylzinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with other reactants and stabilizing transition states during the reaction. This coordination enhances the reactivity of the exo-2-norbornyl group, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Propylzinc bromide
- 2-Pyridylzinc bromide
- 2-Cyanophenylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Thienylzinc bromide
- 2-Adamantylzinc bromide
- 2-Ethylbutylzinc bromide
- 2-(Ethoxycarbonyl)phenylzinc bromide
- sec-Butylzinc bromide
- tert-Butylzinc bromide
Uniqueness
Exo-2-norbornylzinc bromide is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules where specific stereochemistry is required .
Properties
InChI |
InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXFPFZAWUXDFP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C[CH-]2.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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